molecular formula C5H4N2O3 B14674396 3-Nitro-1H-pyrrole-2-carbaldehyde

3-Nitro-1H-pyrrole-2-carbaldehyde

Cat. No.: B14674396
M. Wt: 140.10 g/mol
InChI Key: PRLMCZULYOYCOF-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Carbaldehydes as Core Heterocyclic Scaffolds in Advanced Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals. rsc.org The introduction of a carbaldehyde (or formyl) group onto the pyrrole ring, creating pyrrole carbaldehydes, dramatically enhances its synthetic utility. These compounds serve as crucial intermediates, with the aldehyde functionality readily participating in a multitude of chemical transformations. rsc.org

Pyrrole-2-carbaldehydes, in particular, are valuable precursors for the synthesis of complex molecules such as porphyrins, dyes, and various pharmaceutical agents. mdpi.comnih.govmdpi.com The aldehyde group can be easily converted into other functional groups or used in condensation reactions to build larger, more intricate molecular architectures.

The Unique Role of Nitro Substitution in Pyrrole Chemistry

The introduction of a nitro group (NO2) onto the pyrrole ring profoundly alters its chemical character. The nitro group is a strong electron-withdrawing group, which significantly modulates the electron density of the aromatic ring. vaia.com This electronic perturbation has several important consequences:

Deactivation of the Ring: The electron-withdrawing nature of the nitro group deactivates the pyrrole ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted pyrrole. quora.com

Activation towards Nucleophilic Attack: Conversely, the reduced electron density makes the pyrrole ring more susceptible to nucleophilic attack, a reactivity pattern not typically observed in electron-rich pyrrole systems. quimicaorganica.org

Direction of Substitution: The position of the nitro group on the ring directs the regioselectivity of subsequent reactions.

Positioning of 3-Nitro-1H-pyrrole-2-carbaldehyde within Substituted Pyrrole Research

This compound occupies a unique niche within the broader field of substituted pyrrole chemistry. The specific arrangement of the nitro and carbaldehyde groups on the pyrrole ring at positions 3 and 2, respectively, creates a molecule with a distinct reactivity profile. The presence of two electron-withdrawing groups on adjacent carbons further accentuates the electronic effects, making this compound a valuable tool for synthetic chemists.

Research on this particular isomer is driven by the desire to explore the combined influence of these two functional groups on the pyrrole core and to exploit its unique reactivity in the synthesis of novel heterocyclic systems.

Fundamental Principles Governing Reactivity of Pyrrole Systems Bearing Electron-Withdrawing Groups

The reactivity of pyrrole systems is fundamentally governed by the electronic nature of their substituents. Pyrrole itself is an electron-rich aromatic system, readily undergoing electrophilic substitution, preferentially at the C2 position. vaia.comlibretexts.org This is due to the ability of the nitrogen atom to donate its lone pair of electrons into the ring, stabilizing the cationic intermediate formed during the reaction.

However, the presence of electron-withdrawing groups, such as the nitro and carbaldehyde groups in this compound, reverses this trend. These groups pull electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.com The key principles governing the reactivity of such systems include:

Altered Regioselectivity: The directing effects of the electron-withdrawing groups will influence the position of any subsequent substitution reactions.

Enhanced Acidity of the N-H Proton: The electron-withdrawing groups increase the acidity of the N-H proton, making deprotonation easier.

Susceptibility to Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution reactions, which are generally difficult in unsubstituted pyrroles. quimicaorganica.org

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C5H4N2O3
Molecular Weight 140.10 g/mol
SMILES C1=CNC(=C1N+[O-])C=O
InChIKey PRLMCZULYOYCOF-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

3-nitro-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C5H4N2O3/c8-3-4-5(7(9)10)1-2-6-4/h1-3,6H

InChI Key

PRLMCZULYOYCOF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1[N+](=O)[O-])C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 1h Pyrrole 2 Carbaldehyde

Reactivity Profile of the Nitro-Substituted Pyrrole (B145914) Ring

The presence of a nitro group profoundly alters the electronic landscape of the pyrrole ring, deactivating it towards certain reactions while activating it for others.

Pyrrole is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution with high reactivity. However, the introduction of a strongly deactivating nitro group, along with the moderately deactivating carbaldehyde group, significantly reduces the electron density of the pyrrole ring. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, considerably more difficult compared to unsubstituted pyrrole. The nitro group acts as a meta-director in benzene (B151609) systems, but in the five-membered pyrrole ring, its deactivating influence is felt across the entire ring system, diminishing the nucleophilicity required for electrophilic attack.

The electron-deficient character imparted by the nitro and carbaldehyde groups makes the pyrrole ring in 3-Nitro-1H-pyrrole-2-carbaldehyde susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for nitroarenes. mdpi.com This reaction proceeds through the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a σ-adduct), followed by the departure of a leaving group. mdpi.com In the case of this compound, the ring is activated towards the addition of nucleophiles.

Research on related nitropyrroles supports this heightened reactivity. For instance, 4- and 5-nitropyrrole-2-carboxaldehydes have been observed to react readily with unhindered secondary amines to form stable azafulvenes, which are products of nucleophilic addition to the aldehyde followed by dehydration. cdnsciencepub.com This indicates a high propensity for nucleophilic additions. Furthermore, the general principles of nucleophilic aromatic substitution suggest that if a suitable leaving group were present on the ring, it could be displaced by a strong nucleophile, a process facilitated by the electron-withdrawing nitro group.

The aromaticity of the pyrrole ring is a key determinant of its stability and reactivity. The nitro group, being a potent electron-withdrawing group, has a significant impact on this property. Studies on analogous systems, such as nitro-substituted carbazoles, have shown that the most substantial changes in aromaticity descriptors occur in the pyrrole ring portion of the molecule. epa.gov The nitro group pulls electron density away from the heterocyclic ring through both inductive and resonance effects. This reduction in π-electron delocalization leads to a decrease in the aromatic character of the pyrrole ring, making it less like benzene and more like a conjugated diene system, which in turn enhances its susceptibility to nucleophilic attack.

Reactivity of the Carbaldehyde Functionality

The aldehyde group at the C2 position is a versatile functional group that engages in a variety of characteristic reactions.

The carbaldehyde group of this compound readily undergoes condensation reactions with primary amines and other nucleophiles. The most prominent of these reactions is the formation of Schiff bases (or imines). This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

The synthesis of Schiff bases from pyrrole-2-carbaldehyde and its derivatives is a well-established method for creating complex molecules, often for applications in coordination chemistry and pharmaceuticals. researchgate.netoncologyradiotherapy.comjetir.org For example, pyrrole-2-carbaldehyde has been condensed with various anilines and aminophenols to create multidentate ligands. researchgate.netoncologyradiotherapy.com The general reaction scheme is applicable to the 3-nitro derivative, where the electrophilicity of the carbonyl carbon is further enhanced by the adjacent electron-withdrawing nitro-substituted ring.

Table 1: Examples of Condensation Reactions with Pyrrole-2-carbaldehyde Derivatives

Pyrrole Reactant Amine Reactant Product Type Reference
Pyrrole-2-carbaldehyde Aniline Schiff Base researchgate.net
Pyrrole-2-carbaldehyde 4-Methyl-o-phenylenediamine Schiff Base oncologyradiotherapy.com
Pyrrole-2-carbaldehyde L-Alanine Schiff Base jetir.org
Benzaldehyde m-Nitroaniline Schiff Base researchgate.net

This table presents examples of condensation reactions involving pyrrole-2-carbaldehyde and related compounds to illustrate the reactivity of the aldehyde group.

The aldehyde group in this compound can be readily reduced to a primary alcohol (3-nitro-1H-pyrrol-2-yl)methanol) or oxidized to a carboxylic acid (3-nitro-1H-pyrrole-2-carboxylic acid).

Reduction: Reduction of the aldehyde can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The synthesis of related pyrrole-3-carbaldehydes has involved the reduction of a nitrile group using reagents like Raney Nickel or diisobutylaluminium hydride (DIBAL-H), highlighting methods that can be used to form, and by extension, reduce aldehydes in pyrrole systems. google.comgoogleapis.com

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be accomplished with a range of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Tollens' reagent). The synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through the selective oxidation of a methyl group, indicating that the pyrrole ring can be stable to certain oxidative conditions. organic-chemistry.org This suggests that the aldehyde in the 3-nitro derivative can be selectively oxidized without disrupting the core heterocyclic structure.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. organic-chemistry.orgresearchgate.net The general reaction for a pyrrole-2-carbaldehyde is depicted below, where it condenses with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to yield an α,β-unsaturated product.

General Scheme for Knoevenagel Condensation of Pyrrole-2-carbaldehyde:

Generated code

Studies have demonstrated the successful Knoevenagel condensation of the parent pyrrole-2-carboxyaldehyde and its N-methyl derivative with active methylene compounds like 3-cyanoacetylindole, catalyzed by L-proline in an aqueous medium. researchgate.net

However, specific studies detailing the Knoevenagel condensation of This compound are not available. The presence of the electron-withdrawing nitro group at the C3 position of the pyrrole ring is expected to significantly influence the electrophilicity of the adjacent aldehyde group. This would likely alter the reaction conditions required and the reactivity of the substrate compared to the unsubstituted parent compound. Without experimental data, any discussion of specific catalysts, reaction rates, or yields for the 3-nitro derivative would be speculative.

Intramolecular Reactions and Rearrangements

Intramolecular reactions, such as cyclizations and rearrangements, are crucial in the synthesis of complex heterocyclic systems. For instance, derivatives of nitro ketones can undergo hydrogenative cyclization to form 3,4-dihydro-2H-pyrroles. nih.gov Similarly, certain pyrrole-2,3-dione derivatives can react with diamines, leading to quinoxalinone structures through a sequence of nucleophilic attack and ring opening. acgpubs.org

Despite the potential for such transformations, a review of the scientific literature reveals no specific examples of intramolecular reactions or rearrangements involving derivatives of This compound . The unique electronic and steric environment imparted by the nitro and aldehyde groups in this specific arrangement has not been explored in the context of intramolecular transformations.

Detailed Mechanistic Investigations

Detailed mechanistic investigations, including computational and kinetic studies, provide profound insights into reaction pathways, intermediates, and the energetic profiles of chemical transformations.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. Such studies have been applied to understand the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine (B1172632), revealing the importance of solvent molecules in proton transfer and in accurately modeling activation barriers. researchgate.net However, no dedicated quantum chemical studies on the reaction pathways, intermediates, or transition states for reactions involving This compound have been reported.

Kinetic studies are essential for determining reaction rates, orders, and identifying the rate-determining step in a reaction sequence. While derivatization of the pyrrole-2-carbaldehyde core is common, for example, in the formation of thiosemicarbazones researchgate.net, there is an absence of published kinetic data for any derivatization reaction of This compound . The influence of the C3-nitro substituent on the kinetics of these reactions remains unquantified.

The characterization of transition states and the analysis of their corresponding energy barriers are fundamental to a complete understanding of a reaction mechanism. This level of investigation provides a quantitative measure of the feasibility of a proposed pathway. To date, no studies have been published that characterize the transition states or analyze the energy barriers for reactions involving This compound .

Derivatization and Complexation Chemistry of 3 Nitro 1h Pyrrole 2 Carbaldehyde

Synthesis of Functionalized Derivatives at the Pyrrole (B145914) Ring

The pyrrole ring of 3-Nitro-1H-pyrrole-2-carbaldehyde is a key site for synthetic modifications, allowing for the introduction of various substituents that can significantly alter the molecule's properties.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the pyrrole ring can be readily alkylated or arylated to introduce a wide range of organic groups. These reactions typically involve the deprotonation of the pyrrole nitrogen followed by reaction with an appropriate alkyl or aryl halide. This process allows for the synthesis of N-substituted pyrrole derivatives, which are important intermediates in the preparation of more complex heterocyclic systems. For instance, the reaction of N-aryl pyrrole-2-carbaldehyde with different substituted acetophenones can lead to the formation of chalcones. The Paal-Knorr reaction, a classic method for pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, resulting in N-substituted pyrroles. polimi.it

Transformations Involving the Carbaldehyde Group

The carbaldehyde group is a highly reactive functional group that provides a gateway to a vast array of chemical transformations, leading to the synthesis of diverse molecular architectures.

Formation of Imines, Oximes, Hydrazones, and Thiosemicarbazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of important compounds.

Imines (Schiff Bases): The reaction with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.com These compounds, characterized by a carbon-nitrogen double bond, are versatile intermediates in organic synthesis. masterorganicchemistry.com

Oximes: Reaction with hydroxylamine (B1172632) leads to the formation of oximes. The synthesis of oximes can also be achieved from nitro compounds through metal-mediated approaches. acs.org

Hydrazones: Condensation with hydrazine (B178648) or its derivatives produces hydrazones. minarjournal.comnih.gov These compounds are known to possess a range of biological activities and serve as intermediates in the synthesis of other heterocyclic compounds. minarjournal.comnih.gov

Thiosemicarbazones: The reaction with thiosemicarbazide (B42300) results in the formation of thiosemicarbazones. nih.govmdpi.com These compounds and their metal complexes have been studied for their potential biological applications. nih.govmdpi.comrsc.org The synthesis of thiosemicarbazones can often be achieved in high yields through straightforward condensation reactions. nih.govresearchgate.net

Table 1: Examples of Condensation Reactions of the Carbaldehyde Group

ReactantProductReference(s)
Primary AmineImine (Schiff Base) masterorganicchemistry.com
HydroxylamineOxime acs.org
HydrazineHydrazone minarjournal.comnih.gov
ThiosemicarbazideThiosemicarbazone nih.govmdpi.comresearchgate.net

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are powerful tools for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org This reaction is widely used in organic synthesis for the creation of C=C bonds. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org It often provides better stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.com The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.com It is known for its versatility and is a standard tool in the total synthesis of natural products. researchgate.netconicet.gov.ar

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Typical Product AlkenePredominantly (E)-alkene
Byproduct Triphenylphosphine oxideWater-soluble phosphate (B84403) ester
Advantages Widely applicableOften better stereoselectivity, easier byproduct removal
Reference(s) masterorganicchemistry.comwikipedia.orglibretexts.org wikipedia.orgnrochemistry.comalfa-chemistry.comresearchgate.netconicet.gov.ar

Construction of Fused Heterocyclic Systems

The strategic functionalization of this compound paves the way for the construction of more complex, fused heterocyclic systems. For example, pyrrole-3-carbaldehydes can be utilized in multicomponent reactions to synthesize medicinally important fused heterocycles such as pyrroloquinolines and pyrrolo-oxadiazoles. rsc.orgrsc.org The development of efficient, one-pot procedures for the synthesis of functionalized pyrroles facilitates their use as building blocks for these more elaborate structures. rsc.org The synthesis of pyrrole-2,3-diones and their subsequent reactions with diamines can lead to the formation of quinoxalinone derivatives. acgpubs.org

Coordination Chemistry with Metal Centers

The presence of nitrogen and oxygen atoms in this compound and its derivatives makes them suitable ligands for coordinating with metal ions.

Schiff bases derived from pyrrole-2-carbaldehyde are effective ligands for a variety of metal ions. jetir.org The condensation of pyrrole-2-carbaldehyde with amino acids, such as L-alanine, yields Schiff base ligands that can coordinate to metal centers through the azomethine nitrogen and the carboxylate oxygen. jetir.org The resulting metal complexes often exhibit specific geometries, such as distorted square planar or square-planar, depending on the metal ion. jetir.org

Copper(II) complexes with nitrone ligands derived from 8-hydroxyquinoline-2-carbaldehyde have been synthesized and characterized. researchgate.net These complexes demonstrate the ability of aldehyde-derived ligands to coordinate with copper ions, often resulting in binuclear structures with bridging oxygen atoms. researchgate.net The coordination environment around the copper ion in these complexes is typically square-pyramidal or distorted octahedral. researchgate.net

Similarly, Schiff base complexes of copper(II) derived from pyrrole-2-carboxaldehyde and various amino acids have been prepared. jetir.org Spectroscopic and magnetic susceptibility data for these complexes suggest distorted square planar or square-planar geometries. jetir.org For example, a copper(II) complex with a Schiff base derived from pyrrole-2-carboxaldehyde and L-alanine exhibits a magnetic moment and d-d transition characteristic of a distorted square planar structure. jetir.org X-ray diffraction studies on a copper(II) complex of a related Schiff base indicated a crystalline nature with an average crystallite size in the nanometer range. jetir.org

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Nitro 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Nitro-1H-pyrrole-2-carbaldehyde, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton (CHO), the N-H proton, and the two protons on the pyrrole (B145914) ring.

Aldehyde Proton (CHO): This proton would appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. The strong electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyrrole ring deshields this proton significantly.

N-H Proton: The chemical shift of the N-H proton is highly dependent on the solvent and concentration. It is expected to be a broad singlet, potentially in the range of δ 11.0-13.0 ppm, due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

Pyrrole Ring Protons: The two protons on the pyrrole ring at positions 4 and 5 would appear as doublets due to coupling with each other. The electron-withdrawing nitro group at position 3 and the aldehyde group at position 2 would significantly influence their chemical shifts. The proton at C5 is expected to be further downfield than the proton at C4 due to the deshielding effect of the adjacent nitrogen and the conjugated system. The coupling constant between these two protons (³J) would likely be in the range of 2-4 Hz, which is characteristic of pyrrole systems.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton.

Carbonyl Carbon (C=O): This carbon would be the most downfield signal, anticipated in the region of δ 180-190 ppm.

Pyrrole Ring Carbons: The chemical shifts of the four carbons in the pyrrole ring would be influenced by the substituents. The carbon bearing the nitro group (C3) would be significantly deshielded. The carbon attached to the aldehyde group (C2) would also be downfield. The C5 and C4 carbons would appear at higher field strengths compared to the substituted carbons.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO9.5 - 10.5Singlet (s)-
N-H11.0 - 13.0Broad Singlet (br s)-
H-5Further DownfieldDoublet (d)2 - 4
H-4Higher FieldDoublet (d)2 - 4

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
C=O180 - 190
C2Downfield
C3Significantly Deshielded
C5Intermediate
C4Higher Field

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of the C-4 and C-5 signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include:

The aldehyde proton (CHO) showing a correlation to the C2 carbon.

The H-4 proton showing correlations to C3 and C5.

The H-5 proton showing correlations to C3 and C4.

The N-H proton potentially showing correlations to C2 and C5.

These 2D NMR experiments would collectively provide a comprehensive and definitive structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Modes

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3400 - 3200
C-H (aldehyde)Stretching2850 - 2750
C=O (aldehyde)Stretching1700 - 1680
C=C (pyrrole)Stretching1600 - 1450
NO₂Asymmetric Stretching1550 - 1500
NO₂Symmetric Stretching1360 - 1320
C-NStretching1300 - 1200

The presence of the electron-withdrawing nitro and aldehyde groups would likely shift the C=O and N-H stretching frequencies compared to unsubstituted pyrrole-2-carboxaldehyde.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy would provide complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the nitro group (NO₂) would be expected to give a strong signal in the Raman spectrum. The C=C stretching vibrations of the pyrrole ring would also be Raman active.

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the pyrrole ring, the aldehyde group, and the nitro group, would result in absorption bands in the ultraviolet and possibly the visible region. The π → π* transitions of the conjugated system would be the most prominent. The n → π* transition of the carbonyl group would also be present but is typically weaker.

Circular Dichroism (CD) spectroscopy is used for chiral molecules to measure the differential absorption of left and right circularly polarized light. Since this compound is not chiral, it would not exhibit a CD spectrum unless it is placed in a chiral environment or forms a complex with a chiral entity.

UV-Visible Absorption Profiles and Electronic Transitions

The UV-Visible absorption spectra of pyrrole-2-carbaldehyde derivatives are influenced by the electronic properties of the substituents on the pyrrole ring. For instance, nitrido(corrolato)chromium(V) compounds, which share structural similarities, exhibit sharp Soret bands and Q bands, which are attributed to intraligand charge transfer transitions. researchgate.net The introduction of a nitro group, an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect has been observed in other aromatic systems where electron-withdrawing groups are introduced.

Electronic Circular Dichroism (ECD) for Chiral Derivatives and Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a powerful technique for the stereochemical analysis of chiral molecules. For chiral derivatives of pyrrole-2-carbaldehyde, ECD can be used to determine their absolute configuration by comparing experimental ECD spectra with those calculated using quantum chemical methods. mdpi.com This approach has been successfully applied to various chiral pyrrole derivatives, allowing for the unambiguous assignment of stereocenters. mdpi.com Recent advancements have even demonstrated the ability to induce and probe electronic chirality in structurally achiral molecules using time-resolved ECD spectroscopy, opening new avenues for controlling and understanding chiral properties at the electronic level. arxiv.orgarxiv.org The study of chiral diketopyrrolo researchgate.netnih.govpyrrole dyes has shown that ECD is sensitive to the supramolecular arrangement in the solid state, providing insights into the packing of chiral molecules. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds, providing crucial information for structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar, and semi-polar analytes like this compound and its derivatives. plos.org It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. The ionization efficiency in ESI-MS can be influenced by factors such as the basicity of the analyte and the pH of the solvent. plos.org For nitrogen-containing compounds, the intensity of the [M+H]⁺ signal is often related to the compound's solution basicity. plos.org In studies of nitrophenols, a related class of compounds, ESI-MS has been used to monitor their presence in aqueous solutions, detecting the [M-H]⁻ ions. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₅H₄N₂O₃), the calculated monoisotopic mass is 140.0222 Da. nih.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. This technique has been instrumental in the characterization of new pyrrole-2-carbaldehyde derivatives isolated from natural sources. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions. The crystal structure of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a derivative, reveals that the pyrrole and benzene (B151609) rings are significantly twisted with respect to each other, with a dihedral angle of 83.96 (6)°. nih.gov The nitro group is also slightly twisted out of the plane of the benzene ring. nih.gov In the solid state, weak intermolecular C-H···O hydrogen bonds link the molecules into columns. nih.gov The study of other substituted pyrrole-2-carbaldehydes has shown that the substitution pattern can influence the planarity of the molecule and the formation of hydrogen-bonded dimers in the crystal lattice. researchgate.net The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships in these compounds.

Data Tables

Table 1: Spectroscopic and Mass Spectrometric Data for this compound and Related Compounds

CompoundTechniqueKey FindingsReference
This compoundHRMSMonoisotopic Mass: 140.0222 Da nih.gov
Nitrido(corrolato)chromium(V)UV-VisSharp Soret and Q bands due to intraligand charge transfer. researchgate.net
Chiral Pyrrole DerivativesECDDetermination of absolute configuration by comparison of experimental and calculated spectra. mdpi.com
Nitrogen-containing aromatic compoundsESI-MS[M+H]⁺ signal intensity is related to solution basicity. plos.org
NitrophenolsESI-MSDetection of [M-H]⁻ ions in aqueous solutions. nih.gov

Table 2: Crystallographic Data for Derivatives of Pyrrole-2-carbaldehyde

CompoundCrystal SystemSpace GroupKey Dihedral Angle(s)Intermolecular InteractionsReference
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehydeTriclinicP-1Pyrrole-Benzene: 83.96 (6)°; Nitro-Benzene: 5.92 (8)°C-H···O hydrogen bonds nih.gov
Methyl 2-formyl-1H-pyrrole-3-carboxylate---Hydrogen-bonded dimers researchgate.net
3-Methoxy-1H-pyrrole-2-carbaldehyde---Hydrogen-bonded dimers researchgate.net

Theoretical and Computational Chemistry Studies of 3 Nitro 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Nitro-1H-pyrrole-2-carbaldehyde. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its orbitals, charge distribution, and how it interacts with electromagnetic radiation.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory describes the distribution of electrons within a molecule. For this compound, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy and shape of these frontier orbitals dictate the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack.

The charge distribution within the molecule is significantly influenced by the electron-withdrawing nature of the nitro (-NO₂) and formyl (-CHO) groups. These groups pull electron density away from the pyrrole (B145914) ring, creating a complex landscape of partial positive and negative charges across the molecule. This charge distribution is critical in determining the molecule's dipole moment and its intermolecular interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing theoretical and experimental spectra, chemists can confirm the structure of the molecule and gain insights into its electronic environment.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculated frequencies help in assigning the vibrational modes of the functional groups, such as the N-H stretch, C=O stretch of the aldehyde, and the symmetric and asymmetric stretches of the nitro group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the molecule's ultraviolet-visible (UV-Vis) spectrum. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, which are often related to transitions involving the HOMO and LUMO.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the geometry and reactivity of organic molecules like this compound.

Structural Optimizations and Conformational Landscape Analysis

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Furthermore, the presence of the formyl group, which can rotate relative to the pyrrole ring, gives rise to different conformers. DFT can be used to explore the conformational landscape, identifying the different stable conformers and the energy barriers for rotation between them. This analysis is essential for understanding the molecule's flexibility and how its shape might influence its biological activity or chemical reactivity.

Investigation of Reaction Mechanisms, Energy Barriers, and Transition States

Crucially, DFT can locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy or energy barrier, a key factor in determining the rate of a reaction. This allows for a detailed, step-by-step understanding of reaction mechanisms at the molecular level.

Solvent Effects and Their Impact on Chemical Transformations

Chemical reactions are typically carried out in a solvent, which can have a significant impact on reactivity. DFT calculations can incorporate the effects of a solvent using various models, such as the polarizable continuum model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, products, and transition states.

For a polar molecule like this compound, solvent effects can be substantial. Understanding these effects is critical for accurately predicting reaction outcomes and for translating theoretical insights into practical laboratory settings.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These maps provide a color-coded representation of the electrostatic potential, where different colors signify different potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of most positive potential, indicating sites for nucleophilic attack. Green and yellow colors denote regions of intermediate potential.

A computational evaluation of the intermolecular interactions of 3-nitropyrrole (B1211435), a closely related compound, highlights the significant contribution of the nitro group to the molecule's dipole moment and surface properties. nih.gov This suggests that in this compound, the nitro and carbaldehyde groups would create regions of high positive electrostatic potential around the hydrogen atoms of the pyrrole ring and the aldehyde group, and a region of strong negative potential around the oxygen atoms of the nitro group.

The MEP map is a powerful descriptor for understanding hydrogen bonding and other non-covalent interactions. researchgate.net In the context of this compound, the red regions, localized on the oxygen atoms of the nitro and carbaldehyde groups, would indicate their potential to act as hydrogen bond acceptors. researchgate.net Conversely, the blue regions, likely around the N-H proton of the pyrrole ring, would signify its role as a hydrogen bond donor.

The following table summarizes the general principles of MEP mapping and their expected application to this compound based on the analysis of similar compounds.

MEP Color Code Electrostatic Potential Predicted Region on this compound Reactivity Implication
RedMost NegativeOxygen atoms of the nitro and carbaldehyde groupsSite for electrophilic attack; Hydrogen bond acceptor
BlueMost PositiveHydrogen atom of the pyrrole N-H group and the aldehyde C-H groupSite for nucleophilic attack; Hydrogen bond donor
GreenIntermediateCarbon atoms of the pyrrole ringLess reactive regions
YellowIntermediate------

Advanced Computational Methodologies for Pyrrole-based Systems

The study of pyrrole-based systems, including this compound, has been greatly advanced by the application of various computational methodologies. These methods provide deep insights into the molecular structure, electronic properties, and reactivity of these compounds.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying heterocyclic compounds. semanticscholar.org DFT calculations are employed for geometry optimization, allowing for the accurate prediction of bond lengths, bond angles, and dihedral angles. knu.ac.kr For instance, in a study on vinylpyrrole derivatives, DFT was used to investigate their chemical reactivity. asianpubs.org Furthermore, DFT methods, such as B3LYP, are utilized to calculate various electronic properties, including HOMO-LUMO energy gaps, which are crucial for understanding the electronic transitions and reactivity of molecules. researchgate.net

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying pyrrole derivatives. knu.ac.kr These methods are often used as a benchmark for other computational techniques. Ab initio calculations have been successfully applied to study the molecular structures and vibrational spectra of pyrrole and related compounds. knu.ac.kr A study on 3-nitropyrrole utilized ab initio molecular orbital calculations to investigate stacking interactions, revealing the importance of dipole-dipole interactions and dispersion energies. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a key method for studying the excited-state properties of molecules. It is used to predict electronic absorption spectra and to understand the nature of electronic transitions. researchgate.net For pyrrole and its derivatives, TD-DFT calculations can provide valuable information about their photophysical properties.

Natural Bond Orbital (NBO) analysis is another important computational tool that provides insights into the bonding and electronic structure of molecules. NBO analysis can elucidate donor-acceptor interactions and the delocalization of electron density within the molecule. semanticscholar.orgresearchgate.net

The following table summarizes some of the advanced computational methodologies and their applications in the study of pyrrole-based systems.

Computational Method Application Information Obtained Relevant Studies
Density Functional Theory (DFT)Geometry optimization, electronic structure calculationsBond lengths, bond angles, HOMO-LUMO energies, reaction mechanisms semanticscholar.orgknu.ac.krasianpubs.orgresearchgate.net
Ab initio (HF, MP2)High-accuracy electronic structure calculationsMolecular structures, vibrational frequencies, intermolecular interactions nih.govknu.ac.kr
Time-Dependent DFT (TD-DFT)Excited-state calculationsElectronic absorption spectra, photophysical properties researchgate.net
Natural Bond Orbital (NBO)Analysis of bonding and electronic structureDonor-acceptor interactions, charge distribution semanticscholar.orgresearchgate.net

These advanced computational methodologies are indispensable for the rational design and study of novel pyrrole-based compounds with specific properties and applications. numberanalytics.com They provide a theoretical framework that complements experimental studies and accelerates the discovery and development of new materials and therapeutic agents. cuny.edu

Applications of 3 Nitro 1h Pyrrole 2 Carbaldehyde in Advanced Organic Synthesis

A Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of the nitro and aldehyde groups on the pyrrole (B145914) core of 3-Nitro-1H-pyrrole-2-carbaldehyde makes it a highly sought-after precursor for the synthesis of a diverse range of heterocyclic compounds.

Precursor for Nitrogen-Containing Polycyclic and Fused Ring Systems

The aldehyde functionality of this compound is a key feature that allows for its use as a precursor in the synthesis of fused heterocyclic systems. The aldehyde can act as an electrophilic center, reacting with a variety of binucleophilic reagents to construct new rings onto the pyrrole framework.

A notable example of this strategy, although not specific to the 3-nitro derivative, is the synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-N-propargylpyrroles. rsc.org In these reactions, the aldehyde undergoes condensation with active methylene (B1212753) compounds, followed by an intramolecular cyclization and aromatization cascade to yield the fused heterocyclic products. rsc.org The condensation of similar pyrrolic aldehydes with ammonium (B1175870) acetate (B1210297) has also been shown to produce pyrrolo[1,2-a]pyrazines in high yields. rsc.org These synthetic strategies highlight the potential of this compound to serve as a valuable starting material for the construction of a variety of nitrogen-containing polycyclic and fused ring systems, which are important scaffolds in medicinal chemistry. rsc.org

Role in Ligand Design for Transition Metal Catalysis

The pyrrole-2-carbaldehyde scaffold is a common building block for the synthesis of Schiff base ligands, which are widely used in coordination chemistry and catalysis. nih.gov The condensation of the aldehyde group with primary amines leads to the formation of imines, which can coordinate to a variety of transition metals.

Development of Novel Catalytic Systems Based on Pyrrole Carbaldehyde Ligands

While specific research on Schiff base ligands derived from this compound is limited in the available literature, the general principles of ligand design suggest that the introduction of a nitro group could significantly modulate the electronic properties of the resulting metal complexes. The electron-withdrawing nature of the nitro group would influence the electron density at the metal center, which in turn can affect the catalytic activity and selectivity of the complex.

Studies on nickel complexes with Schiff bases derived from pyrrole-2-carbaldehyde and various diamines have demonstrated the formation of planar, diamagnetic complexes. rsc.org The electrochemical properties of these complexes, including their reduction potentials, have been investigated, showing that the nature of the bridging group between the pyrrole units influences their redox behavior. rsc.org The synthesis of such complexes with a 3-nitro substituent would be a logical extension of this work, potentially leading to catalysts with unique electronic and reactive properties.

Catalytic Activity in Organic Transformations (e.g., Reduction of Nitroaromatic Compounds)

Transition metal complexes are widely employed as catalysts for a variety of organic transformations, including the reduction of nitroaromatic compounds. While there is no direct evidence in the searched literature of complexes derived from this compound being used for this specific purpose, the field of catalytic reduction of nitroaromatics is well-established.

The development of new catalytic systems for the reduction of nitro compounds is an active area of research. For instance, novel oxo-rhenium complexes have been shown to be effective catalysts for the reduction of aromatic nitro compounds to amines under microwave irradiation. The catalytic activity of such systems highlights the ongoing search for efficient and selective catalysts for this important transformation. The design of new ligands, potentially derived from this compound, could lead to the development of novel catalysts with improved performance in the reduction of nitroaromatic compounds and other challenging organic reactions.

Intermediates in the Synthesis of Porphyrin and Related Macrocycles

Porphyrins and their analogues are a class of macrocyclic compounds with significant applications in various fields, including medicine, materials science, and catalysis. The synthesis of these complex molecules often relies on the condensation of pyrrolic precursors.

While a direct role for this compound as a building block in the de novo synthesis of porphyrins is not explicitly detailed in the available literature, its structural features suggest its potential as a precursor for modified porphyrin-related macrocycles. rsc.orgnih.gov The aldehyde group is a common functionality used in the condensation reactions that form the porphyrin core.

The modification of existing porphyrin macrocycles is a common strategy to tune their properties. nih.gov For instance, the introduction of nitro groups onto the β-positions of the pyrrole rings in a porphyrin can influence its electronic properties and reactivity. Although this does not directly involve the use of this compound as a starting material, it demonstrates the importance of nitro-substituted pyrrolic units in the field of porphyrin chemistry. The development of synthetic routes to porphyrin-like macrocycles from novel building blocks is an ongoing area of research, and the unique reactivity of this compound could potentially be exploited in the future to create new and functional macrocyclic structures. rsc.org

Despite a comprehensive search of available scientific literature, there is a notable lack of specific research detailing the application of This compound in the construction of optically active compounds and as chiral auxiliaries. While the synthesis of various pyrrole derivatives and the use of other aldehydes in asymmetric synthesis are well-documented, specific studies focusing on the enantioselective applications of this particular nitro-substituted pyrrole carbaldehyde are not readily found in the public domain.

The exploration of chiral molecules is a significant field in organic chemistry, with wide-ranging implications in pharmaceuticals, materials science, and agrochemicals. Chiral auxiliaries and ligands are pivotal in controlling the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. Typically, aldehydes are reacted with chiral amines or alcohols to form chiral imines or acetals, which can then direct subsequent reactions in a stereoselective manner.

Given the structure of this compound, it possesses the necessary functional groups—an aldehyde for condensation and a heteroaromatic ring system that can be modified—to be theoretically considered for such applications. The nitro group, being a strong electron-withdrawing group, would influence the electronic properties of the pyrrole ring and the reactivity of the aldehyde. This could, in turn, affect its performance in asymmetric catalysis, for instance, in the formation of chiral Schiff base ligands for metal-catalyzed reactions.

However, without specific research findings, any discussion on its role in generating optically active compounds remains speculative. There are no available data on reaction conditions, yields, or the degree of enantiomeric excess achieved using this compound as a starting material or precursor for a chiral auxiliary. Consequently, the creation of detailed research findings and data tables as requested is not possible based on the current body of scientific literature.

Further research would be required to synthesize chiral derivatives of this compound and to evaluate their effectiveness in asymmetric synthesis. Such studies would involve reacting the aldehyde with known chiral amines or diamines to form chiral ligands and then testing these ligands in various stereoselective transformations.

Future Research Directions and Emerging Paradigms

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's shift towards environmental stewardship has put a spotlight on developing sustainable synthetic methods for valuable compounds like 3-Nitro-1H-pyrrole-2-carbaldehyde. Traditional syntheses often rely on harsh conditions and hazardous reagents, prompting the search for greener alternatives.

Key Research Thrusts:

Biocatalysis: A significant emerging area is the use of enzymes for the synthesis of pyrrole (B145914) aldehydes. Recent studies have demonstrated the biosynthesis of pyrrole-2-carbaldehyde from pyrrole via enzymatic CO2 fixation, utilizing a combination of enzymes like UbiD (a decarboxylase) and a carboxylic acid reductase (CAR). mdpi.commdpi.commdpi.com This one-pot reaction, while currently facing challenges with product stability and yield, presents a foundational proof-of-principle. mdpi.com Future work will likely focus on optimizing these biocatalytic cascades, potentially through enzyme engineering to enhance stability and activity for nitrated substrates. The goal is to develop a cell-based system that can produce this compound under mild, aqueous conditions, drastically reducing the environmental impact.

Alternative Solvents and Catalysts: Research is moving towards replacing volatile and toxic organic solvents with greener options like water, glycerol, or polyethylene (B3416737) glycol (PEG). chemistryjournals.netresearchgate.net For the synthesis of pyrrole derivatives, methods using water as a solvent under ultrasonic irradiation have been shown to be effective, offering high yields in short reaction times. researchgate.net Furthermore, the development of heterogeneous catalysts, such as cobalt nanoparticles on a support matrix, allows for easier separation and recycling, a key principle of green chemistry. nih.gov A promising route for pyrrole-2-carbaldehydes involves a copper-catalyzed oxidative annulation using molecular oxygen as the terminal oxidant, avoiding stoichiometric quantities of hazardous oxidizing agents. organic-chemistry.org Adapting such catalytic systems for the regioselective nitration and formylation of the pyrrole ring is a key challenge for future studies.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrole Derivatives

FeatureTraditional Synthesis (e.g., Vilsmeier-Haack)Emerging Green Routes
Reagents POCl₃, DMF, strong nitrating agents (HNO₃/H₂SO₄)Enzymes (CAR, UbiD), O₂, benign reductants
Solvents Chlorinated hydrocarbons, volatile organicsWater, glycerol, ionic liquids
Conditions Often requires anhydrous conditions, extreme pHMild aqueous conditions, room temperature/pressure
Byproducts Stoichiometric inorganic salts, acidic wasteMinimal, often biodegradable
Atom Economy Moderate to lowPotentially high, especially in biocatalytic routes

Exploration of Unconventional Reactivity and Catalytic Pathways

Beyond improving its synthesis, future research will delve into the untapped reactivity of this compound. The unique electronic interplay between the electron-donating pyrrole ring, the electron-withdrawing nitro group, and the reactive aldehyde function presents opportunities for novel transformations.

Key Research Thrusts:

Photocatalysis and Electrocatalysis: These techniques offer unique activation pathways that are often inaccessible through traditional thermal methods. Visible-light photocatalysis, for instance, could be employed for selective C-H functionalization at other positions of the pyrrole ring or to mediate novel cyclization reactions involving the nitro or aldehyde groups. Electrosynthesis could provide a reagent-free method for either reducing the nitro group to an amine or oxidizing the aldehyde to a carboxylic acid with high selectivity and control, simply by tuning the electrode potential.

Frustrated Lewis Pair (FLP) Chemistry: FLPs, which are combinations of bulky Lewis acids and bases that cannot quench each other, are known to activate small molecules and catalyze a variety of transformations, including hydrogenations and C-H functionalizations. The polarized framework of this compound could interact with FLPs in novel ways, potentially enabling metal-free reductions of the nitro group or unique additions across the aldehyde.

Dual Catalysis Systems: Combining two distinct catalytic cycles in one pot can enable complex transformations that would otherwise require multiple steps. For example, a metal catalyst could be used to activate a coupling partner while an organocatalyst simultaneously activates the aldehyde group of this compound for an asymmetric addition, leading to complex chiral molecules in a single, efficient operation.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitrated aromatic compounds can be hazardous, often involving highly exothermic reactions and unstable intermediates. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a safer, more efficient, and scalable alternative to traditional batch processing. europa.eu

Key Research Thrusts:

Safe Nitration in Flow: The nitration of the pyrrole ring is a critical and potentially hazardous step. Performing this reaction in a microreactor or continuous flow setup allows for superior heat dissipation, precise control over reaction time, and a minimized volume of hazardous material at any given moment, significantly improving safety. europa.eu

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, uninterrupted process, eliminating the need for manual workup and purification of intermediates. scispace.comsyrris.com A future goal is to develop a fully continuous process starting from simple precursors, through the pyrrole ring formation, nitration, and formylation, to yield the final this compound product. researchgate.net The HBr generated as a byproduct in some Hantzsch-type pyrrole syntheses has even been utilized in situ within a flow reactor to catalyze subsequent steps, showcasing the unique efficiencies of this approach. scispace.comsyrris.com

Automated Optimization and Library Synthesis: Coupling flow reactors with automated sampling and analysis allows for high-throughput reaction optimization. This automated approach can rapidly screen different catalysts, solvents, and conditions to find the optimal process for synthesizing this compound. Once optimized, this system can be used to synthesize a library of related derivatives for structure-activity relationship studies by simply varying the input building blocks.

Table 2: Advantages of Flow Synthesis for this compound

ParameterBatch SynthesisFlow Synthesis
Safety Poor heat transfer, risk of thermal runawayExcellent heat transfer, small reaction volume, enhanced safety
Control Difficult to precisely control residence time and mixingPrecise control over temperature, pressure, and residence time
Scalability Challenging to scale; "scale-up" issuesEasier to scale by running longer or using parallel reactors ("numbering-up")
Efficiency Multiple workups and purifications requiredPotential for multi-step, single-pass synthesis without isolation of intermediates
Hazardous Intermediates Accumulate in the reaction vesselGenerated and consumed in situ, minimizing exposure and risk

Advanced In Silico Approaches for Predictive Chemistry and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, in silico methods can predict reactivity, elucidate reaction mechanisms, and guide the design of new derivatives with desired properties, saving significant time and resources in the lab.

Key Research Thrusts:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic reactions. For example, computational models can help predict the outcome of functionalizing the remaining C-H bonds on the pyrrole ring.

Mechanism Elucidation: When new reactions are discovered, in silico modeling can help elucidate the underlying mechanism. By calculating the energies of potential intermediates and transition states, researchers can understand the reaction pathway in detail, which is crucial for optimizing reaction conditions and expanding the scope of the transformation. Such computational studies have been applied to understand the reactivity of related heterocyclic systems. researchgate.net

Rational Design of Functional Molecules: By combining structural information with computational docking algorithms, new derivatives of this compound can be designed in silico to bind to specific biological targets, such as enzyme active sites. nih.gov This predictive capability can accelerate the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest predicted activity and best pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Nitro-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nitro-functionalization of pyrrole-2-carbaldehyde derivatives. For example, 1-(2-Nitrobenzyl)-1H-pyrrol was synthesized via alkylation of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide using NaH in DMF under argon, achieving 95% crude yield . For nitration, controlled nitrating agents (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) can minimize side reactions. Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) enhances purity.

Q. How can spectroscopic techniques (NMR, UV-Vis, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.5–10.0 ppm. Nitro groups adjacent to the pyrrole ring induce deshielding, shifting aromatic protons to δ 7.5–8.5 ppm .
  • UV-Vis : The nitro group and conjugated aldehyde result in strong absorbance in the 250–300 nm range, as seen in analogous pyrrole-carboxaldehydes .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₅H₄N₂O₃), with fragmentation patterns reflecting nitro and aldehyde groups .

Q. What safety precautions are critical when handling nitro-substituted pyrrole derivatives?

  • Methodology : Nitro compounds are often explosive or toxic. Use blast shields, avoid grinding dry powders, and store in inert atmospheres. For this compound, adhere to GHS hazard codes (e.g., H302 for oral toxicity) and employ PPE (gloves, goggles) during synthesis .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular modeling) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map electron density distributions, identifying electrophilic sites (e.g., aldehyde carbon). The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack. Compare computed activation energies for different reaction pathways to optimize conditions .

Q. What crystallographic techniques resolve structural ambiguities in nitro-pyrrole derivatives?

  • Methodology : Single-crystal X-ray diffraction (SHELX programs) can determine bond lengths and angles. For example, refinement using riding models (d(C–H) = 0.95–0.99 Å) and anisotropic displacement parameters (Uiso) ensures accurate structural resolution. Crystallize the compound in non-polar solvents (e.g., petroleum ether/ethyl acetate) to avoid solvate formation .

Q. How do contradictory data on nitro-pyrrole stability arise, and how can they be resolved experimentally?

  • Methodology : Discrepancies may stem from impurities (e.g., residual acids) or moisture sensitivity. Conduct stability studies under controlled humidity/temperature. Use TGA/DSC to assess decomposition thresholds. Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. What strategies enable regioselective functionalization of this compound for metal coordination complexes?

  • Methodology : The aldehyde group can act as a ligand precursor. For example, convert the aldehyde to a hydrazone (using hydrazine derivatives), then coordinate with transition metals (Cu²⁺, Ni²⁺). Optimize pH (5–7) and solvent (ethanol/water) to prevent nitro-group reduction. Characterize complexes via cyclic voltammetry and electronic spectroscopy (λmax shifts indicate metal-ligand charge transfer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.